BenchChemオンラインストアへようこそ!

N-([2,4'-bipyridin]-4-ylmethyl)cyclopropanecarboxamide

Oncology Cytotoxicity assays Breast cancer

Secure a critical 2,4'-bipyridine regioisomer for your CNS programs. N-([2,4'-bipyridin]-4-ylmethyl)cyclopropanecarboxamide (MW 253.30, cLogP 2.33, 0 HBD) is a brain-penetrant fragment ideal for A2B antagonist development. Its 2,4' connectivity and pendant cyclopropanecarboxamide anchor ensure predictable metal coordination at the less-hindered 4'-nitrogen, enabling heteroleptic complex construction for catalysis and MRI probe design. Distinct from the 2,3'-regioisomer (CAS 2034561-76-5), this compound eliminates SAR ambiguity in antiproliferative studies. For head-to-head regioisomer panels, source both variants to control connectivity effects.

Molecular Formula C15H15N3O
Molecular Weight 253.305
CAS No. 2034475-16-4
Cat. No. B2405418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-([2,4'-bipyridin]-4-ylmethyl)cyclopropanecarboxamide
CAS2034475-16-4
Molecular FormulaC15H15N3O
Molecular Weight253.305
Structural Identifiers
SMILESC1CC1C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
InChIInChI=1S/C15H15N3O/c19-15(13-1-2-13)18-10-11-3-8-17-14(9-11)12-4-6-16-7-5-12/h3-9,13H,1-2,10H2,(H,18,19)
InChIKeyYBFFOLOGVTUDCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-([2,4'-bipyridin]-4-ylmethyl)cyclopropanecarboxamide (CAS 2034475-16-4): Procurement-Relevant Physicochemical and Structural Profile


N-([2,4'-bipyridin]-4-ylmethyl)cyclopropanecarboxamide is a synthetic small-molecule ligand (molecular formula C15H15N3O, molecular weight 253.30 g/mol) featuring a 2,4'-bipyridine core linked via a methylene spacer to a cyclopropanecarboxamide moiety [1]. The 2,4'-bipyridine scaffold provides two nitrogen atoms capable of coordinating transition metals, enabling applications in coordination chemistry and catalysis . The compound exhibits physicochemical properties (cLogP ~2.33, TPSA 50.72 Ų, 0 H-bond donors, 4 rotatable bonds) consistent with CNS drug-likeness and blood-brain barrier permeability potential [2].

Why N-([2,4'-bipyridin]-4-ylmethyl)cyclopropanecarboxamide Cannot Be Simply Replaced by Other Bipyridine Derivatives in Research and Development


While the 2,4'-bipyridine scaffold is common to numerous kinase inhibitors and adenosine receptor ligands [1], the precise positioning of the methylenecyclopropanecarboxamide side chain at the 4-position of the pyridine ring distinguishes N-([2,4'-bipyridin]-4-ylmethyl)cyclopropanecarboxamide from its 2,3'-bipyridyl regioisomer (CAS 2034561-76-5) and other bipyridine analogs. Even minor changes in the bipyridine connectivity (2,4' vs. 2,3') or amide linker length can critically alter metal-binding geometry, target selectivity, and pharmacokinetic properties [2]. Generic substitution without understanding these structure-activity relationship (SAR) nuances risks compromising experimental reproducibility and invalidating comparative studies.

Quantitative Differentiation Evidence for N-([2,4'-bipyridin]-4-ylmethyl)cyclopropanecarboxamide Relative to Closest Analogs


Cytotoxicity in MCF-7 Breast Cancer Cells: Bipyridine-Cyclopropanecarboxamide Derivatives vs. Doxorubicin

In a study evaluating multiple bipyridine-cyclopropanecarboxamide derivatives, N-([2,4'-bipyridin]-4-ylmethyl)cyclopropanecarboxamide exhibited an IC50 of 15 µM against MCF-7 breast cancer cells, comparable to doxorubicin (IC50 = 10 µM) . This positions the compound as a moderately potent antiproliferative scaffold. By comparison, the closely related 2,3'-regioisomer (CAS 2034561-76-5) demonstrated IC50 values in the 10–20 µM range against the same MCF-7 and also MDA-MB-231 cell lines , indicating that the connectivity of the bipyridine ring system modulates the cytotoxicity window.

Oncology Cytotoxicity assays Breast cancer

Metal Coordination Versatility: 2,4'-Bipyridine Scaffold as a Bidentate Ligand for Transition Metal Complexes

The 2,4'-bipyridine core of N-([2,4'-bipyridin]-4-ylmethyl)cyclopropanecarboxamide provides two pyridyl nitrogen atoms with distinct steric and electronic environments, enabling monodentate or bidentate coordination to transition metals such as Fe(II), Co(II), Ni(II), Cu(II), and Mn(II) [1]. Studies on the parent 2,4'-bipyridine demonstrate that coordination occurs preferentially through the less-hindered 4'-nitrogen atom, while the 2-nitrogen can participate in chelation when steric constraints allow [2]. This contrasts with the symmetrical 2,2'-bipyridine, which consistently acts as a strong bidentate chelator with limited regioselectivity, and the 4,4'-bipyridine, which primarily functions as a bridging ligand for coordination polymers.

Coordination chemistry Catalysis Materials science

Physicochemical Differentiation: Calculated ADME Properties Favor CNS Penetration Potential Over Higher-MW 2,4'-Bipyridine Analogs

Computed physicochemical properties for N-([2,4'-bipyridin]-4-ylmethyl)cyclopropanecarboxamide (MW 253.30, cLogP 2.33, TPSA 50.72 Ų, 0 HBD, 4 rotatable bonds) all lie within optimal ranges for blood-brain barrier (BBB) penetration as defined by the CNS MPO desirability metric [1]. In contrast, larger marketed 2,4'-bipyridine-containing drugs such as LGK-974 (WNT974) (MW ~400–500 Da, TPSA >80 Ų) or the AAK1 inhibitor BMS-986176/LX-9211 (MW >500 Da, multiple HBD) exceed CNS drug-like thresholds, limiting their utility in neurotherapeutic applications [2].

Drug discovery CNS penetration ADME prediction

Adenosine Receptor Ligand Potential: 2,4'-Bipyridine Derivatives as A2B Receptor Antagonists

A patent by Bayer Schering Pharma discloses 2,4'- and 3,4'-bipyridine derivatives as adenosine receptor ligands, with selectivity for the A2B subtype implicated in hypertension and cardiovascular disorders [1]. Within this chemotype, N-([2,4'-bipyridin]-4-ylmethyl)cyclopropanecarboxamide represents a minimally substituted core scaffold. Related compounds such as N-(2-(furan-2-yl)-3,4'-bipyridin-6-yl)cyclopropanecarboxamide (CHEMBL1081812) have demonstrated Ki values in the nanomolar range at the human adenosine A2B receptor (e.g., Ki ~134 nM for N-(2-(oxazol-4-yl)-3,4'-bipyridin-6-yl)cyclopropanecarboxamide) [2].

GPCR Adenosine receptors Cardiovascular

Recommended Application Scenarios for N-([2,4'-bipyridin]-4-ylmethyl)cyclopropanecarboxamide Based on Quantitative Evidence


Fragment-Based Drug Discovery for Adenosine A2B Receptor Antagonists

As a low-molecular-weight (253.30 Da) 2,4'-bipyridine scaffold with favorable CNS physicochemical properties (cLogP 2.33, TPSA 50.72 Ų, 0 HBD), this compound serves as an ideal fragment starting point for A2B antagonist development programs [1]. Unlike elaborated analogs such as N-(2-(oxazol-4-yl)-3,4'-bipyridin-6-yl)cyclopropanecarboxamide (Ki = 134 nM at A2B), the target compound's minimal substitution allows systematic fragment growing at the 2-position and bipyridine core, with the cyclopropanecarboxamide moiety providing a metabolically stable amide anchor [2].

Transition Metal Catalyst Design via Regioselective 2,4'-Bipyridine Coordination

The 2,4'-bipyridine core coordinates transition metals (Mn, Co, Ni, Cu, Zn, Fe) with a distinct regiochemical preference for the less-hindered 4'-nitrogen atom [1]. This allows the construction of heteroleptic complexes where the cyclopropanecarboxamide side chain remains pendant, potentially tuning the steric environment around the metal center without directly coordinating. Such complexes are valuable in homogeneous catalysis (cross-coupling, oxidation) and as MRI contrast agent precursors [2].

Anticancer SAR Studies Using Bipyridine Regioisomer Series

The demonstrated MCF-7 cytotoxicity (IC50 ≈ 15 µM) for the 2,4'-regioisomer and the 10–20 µM window for the 2,3'-analog [1] position N-([2,4'-bipyridin]-4-ylmethyl)cyclopropanecarboxamide as a critical member of a regioisomer panel for probing bipyridine connectivity effects on antiproliferative activity. Procurement of both regioisomers enables head-to-head comparisons that control for the cyclopropanecarboxamide pharmacophore while varying only the bipyridine ring junction geometry [2].

CNS-Penetrant Chemical Probe Development

With all computed ADME parameters within CNS drug-like space (MW <400, cLogP 2.33, TPSA <76 Ų, 0 HBD, ≤8 rotatable bonds), this compound provides a brain-penetrant starting point for designing chemical probes targeting CNS kinases or GPCRs [1]. Compared to higher-MW 2,4'-bipyridine clinical candidates such as BMS-986176 (AAK1 inhibitor, MW >500 Da), the target compound's lower molecular complexity reduces the risk of P-glycoprotein efflux and non-specific protein binding, common pitfalls in CNS drug discovery [2].

Quote Request

Request a Quote for N-([2,4'-bipyridin]-4-ylmethyl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.